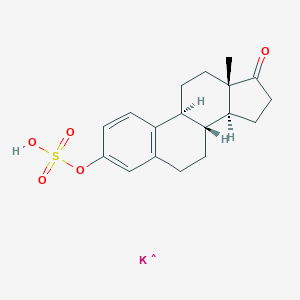

Potassium estrone sulfate

Description

Propriétés

Numéro CAS |

1240-04-6 |

|---|---|

Formule moléculaire |

C18H21KO5S |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

potassium [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |

Clé InChI |

CUQHOFAEIPGLBH-ZFINNJDLSA-M |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

Autres numéros CAS |

1240-04-6 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

481-97-0 (Parent) |

Synonymes |

estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of Estrone Precursor

Estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) serves as the foundational precursor for sulfation. Multiple synthetic routes exist:

High-Temperature Pyrolysis of Androstadienedione

1,4-Androstadiene-3,17-dione undergoes pyrolysis at temperatures exceeding 500°C to aromatize ring A, yielding estrone. This method, while direct, faces challenges in scalability due to extreme conditions and side reactions.

Enzymatic Dehydrogenation

A novel enzymatic approach utilizes 3-sterone-Δ1-dehydrogenase with 19-nor-4-androstenedione under mild conditions (pH 8.0–9.5, 25–37°C). The enzyme selectively dehydrogenates C1–C2, achieving aromatization with >85% yield and minimal impurities.

Chemical Modification of Androstenolone

Androstenolone (dihydroepiandrosterone) is oxidized and brominated to form intermediates, which undergo dehydrobromination and thermal aromatization to estrone. This multi-step process yields ~70% purity, requiring subsequent purification.

Sulfation of Estrone

The 3-hydroxyl group of estrone is sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid. Key considerations:

Reaction Conditions

Neutralization to Potassium Salt

The sulfate ester is treated with potassium hydroxide (KOH) or potassium bicarbonate (KHCO3) in aqueous ethanol, forming the potassium salt. Excess K+ ensures complete salt formation, with precipitation achieved via cooling.

Purification and Characterization

-

Crystallization : The crude product is recrystallized from ethanol/water (1:3 v/v) to achieve >98% purity.

-

Analytical Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Conditions | Scalability |

|---|---|---|---|---|

| High-Temperature Pyrolysis | 45–55 | 75–80 | >500°C, inert atmosphere | Low |

| Enzymatic Dehydrogenation | 85–90 | 95–98 | pH 8.5, 37°C | High |

| Chemical Bromination | 60–70 | 80–85 | Multiple steps, 100–200°C | Moderate |

Enzymatic methods outperform traditional approaches in yield and selectivity, though enzyme cost remains a limitation. Pyrolysis, while rapid, suffers from low yields and energy inefficiency.

Industrial-Scale Production Challenges

Sulfation Efficiency

Sulfation at the 3-position competes with potential over-sulfation at other hydroxyl groups (e.g., 17-keto). Solvent polarity and temperature control are critical to ensure regioselectivity.

Salt Formation

Potassium counterion exchange must avoid contamination with sodium or piperazine salts, which are common byproducts. Conductometric titration ensures complete K+ incorporation.

Emerging Technologies and Innovations

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d'estrone (potassium) subit diverses réactions chimiques, notamment :

Hydrolyse : Le sulfate d'estrone peut être hydrolysé en estrone et en acide sulfurique dans des conditions acides ou enzymatiques.

Réduction : Le composé peut être réduit en sulfate d'estradiol, un œstrogène plus puissant.

Oxydation : Le sulfate d'estrone peut subir une oxydation pour former l'estrone-3,4-quinone, un intermédiaire réactif.

Réactifs et conditions courants :

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou hydrolyse enzymatique à l'aide d'enzymes sulfatases.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Principaux produits formés :

Hydrolyse : Estrone et acide sulfurique.

Réduction : Sulfate d'estradiol.

Oxydation : Estrone-3,4-quinone

4. Applications de la recherche scientifique

Le sulfate d'estrone (potassium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon pour les méthodes analytiques de quantification des niveaux d'œstrogènes dans les échantillons biologiques.

Biologie : Étudié pour son rôle dans le métabolisme des œstrogènes et ses effets sur les processus cellulaires.

Médecine : Utilisé dans le traitement hormonal substitutif pour soulager les symptômes de la ménopause, traiter certains types de cancers du sein et de la prostate, et gérer les affections liées à la carence en œstrogènes.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité .

5. Mécanisme d'action

Le sulfate d'estrone (potassium) exerce ses effets en étant converti en estrone et en estradiol, qui sont des œstrogènes actifs. Ces œstrogènes se lient aux récepteurs des œstrogènes dans les tissus cibles, ce qui conduit à l'activation des gènes sensibles aux œstrogènes. La liaison des œstrogènes à leurs récepteurs module la sécrétion des gonadotrophines (hormone lutéinisante et hormone folliculo-stimulante) par un mécanisme de rétroaction négative, régulant ainsi divers processus physiologiques .

Applications De Recherche Scientifique

Hormonal Studies

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt is primarily studied for its role as an estrogen sulfate. It is involved in hormonal regulation and has been used to investigate estrogenic activity in various biological models. Research indicates that estrogen sulfates can influence cellular signaling pathways related to growth and differentiation in hormone-sensitive tissues .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of various estrogen-based pharmaceuticals. Its ability to be converted into active forms of estrogens makes it valuable in hormone replacement therapies (HRT) and treatments for conditions like osteoporosis and menopausal symptoms .

Biochemical Assays

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)- has been utilized in biochemical assays to measure estrogen levels in biological fluids. These assays are crucial for understanding the pharmacokinetics of estrogenic compounds and their metabolites in clinical settings .

Case Study 1: Hormone Replacement Therapy

A study explored the efficacy of estrogen sulfates in alleviating menopausal symptoms. Participants receiving treatment with estra-1,3,5(10)-trien-17-one showed significant improvements in vasomotor symptoms compared to placebo groups. The study concluded that estrogen sulfates could be an effective alternative in HRT regimens due to their favorable safety profile .

Case Study 2: Cancer Research

Research has indicated that estrogen sulfates may play a role in the development of hormone-dependent cancers. A study investigated the effects of estra-1,3,5(10)-trien-17-one on breast cancer cell lines and found that it could modulate cell proliferation through estrogen receptor pathways. This suggests potential implications for cancer treatment strategies targeting hormonal pathways .

Mécanisme D'action

Estrone sulfate (potassium) exerts its effects by being converted to estrone and estradiol, which are active estrogens. These estrogens bind to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The binding of estrogens to their receptors modulates the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) through a negative feedback mechanism, thereby regulating various physiological processes .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|

| Potassium Estrone Sulfate | C₁₈H₂₁KO₅S | 374.5 | High in DMSO |

| Sodium Estrone Sulfate | C₁₈H₂₁NaO₅S | 373.45 | Moderate in H₂O |

| 3-Ferrocenyl-estrone | C₂₈H₂₈FeO | 452.4 | Low in H₂O |

Activité Biologique

Overview

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, commonly referred to as estrone sulfate potassium salt, is a conjugated estrogen that plays a significant role in various biological processes. It is particularly abundant in the bloodstream of postmenopausal women and is utilized in hormone replacement therapy (HRT) for managing menopausal symptoms and other hormone-related disorders.

Estrone sulfate potassium salt is biologically inactive on its own; however, it undergoes metabolic conversion to estrone and subsequently to estradiol, a more potent estrogen. This transformation occurs primarily through the action of steroid sulfatase enzymes present in target tissues. Estradiol then binds to estrogen receptors (ERα and ERβ), initiating a cascade of cellular responses that influence numerous physiological functions.

Pharmacokinetics

The pharmacokinetic properties of estrone sulfate potassium salt include its solubility profile and metabolic pathways. It is hydrophilic due to its anionic nature, which affects its distribution and transport within the body. The compound is known to be poorly soluble in water but soluble in organic solvents like acetone and ethanol .

Biological Effects

The biological effects of estrone sulfate potassium salt are mediated through its active metabolites:

- Alleviation of Menopausal Symptoms : By converting to estradiol, it helps reduce hot flashes and other menopausal symptoms.

- Treatment of Infertility : It can assist in regulating menstrual cycles and improving fertility outcomes.

- Bone Health : Estradiol plays a critical role in maintaining bone density, thus preventing osteoporosis.

- Cancer Treatment : It has applications in treating certain types of breast cancer and prostate cancer due to its estrogenic activity .

Research Findings

Several studies have documented the effects and mechanisms associated with estrone sulfate potassium salt:

- Conversion Efficiency : Research indicates that less than 1% of estrone sulfate binds to estrogen receptors directly; instead, its efficacy arises from its conversion to estrone and then to estradiol.

- Environmental Impact : Studies on the migration of estrone sulfate in soil suggest that it has a higher mobility compared to its parent compound, estrone, which could have implications for environmental estrogen exposure.

- Carcinogenic Potential : While estrogens are essential for various biological functions, they are also linked with increased risks of certain cancers when used improperly or excessively .

Case Studies

A few notable case studies highlight the clinical applications and outcomes related to estrone sulfate potassium salt:

- Hormone Replacement Therapy : A clinical trial involving postmenopausal women showed significant improvement in quality of life measures when treated with HRT containing estrone sulfate. Participants reported reduced symptoms such as night sweats and mood swings.

- Bone Density Preservation : A longitudinal study tracked bone mineral density in women undergoing HRT with estrone sulfate potassium salt. Results indicated a statistically significant preservation of bone density compared to a control group not receiving HRT.

Comparative Analysis

The following table compares estrone sulfate potassium salt with other related compounds:

| Compound | Biological Activity | Conversion Potency | Clinical Use |

|---|---|---|---|

| Estrone Sulfate Potassium Salt | Low direct activity; converted to estradiol | Low (1% binding) | Hormone replacement therapy |

| Estradiol | High direct activity | High | Hormonal therapies |

| Estriol Sulfate | Moderate activity | Moderate | Used during pregnancy |

| Estrone Glucuronide | Variable activity | Low | Less common in HRT |

Q & A

Basic: How can researchers confirm the structural identity of Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the steroid backbone and sulfation at the 3-position. Compare with published spectra of estrone derivatives .

- High-Performance Liquid Chromatography (HPLC): Use reference standards (e.g., BP616 or ACI 053300) to validate retention times and purity (≥98%) .

- Mass Spectrometry (MS): Confirm molecular weight (436.56 g/mol for the piperazine salt; 372.41 g/mol for sodium analogs) via ESI-MS or MALDI-TOF .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at -20°C in airtight, light-resistant containers to prevent degradation of the sulfated ester group .

- Solubility: Prepare stock solutions in DMSO (≥50 mg/mL) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .

- Documentation: Track lot-specific expiry dates, as shelf life is limited (e.g., Sigma-Aldrich standards specify label expiry dates) .

Advanced: How can researchers resolve contradictions in analytical data between potassium and sodium salt analogs?

Methodological Answer:

- Orthogonal Techniques: Compare ion mobility (for cation differences) and thermogravimetric analysis (TGA) to distinguish hygroscopic properties of K vs. Na salts .

- X-ray Crystallography: Resolve structural ambiguities, particularly for salts like piperazine estrone sulfate (CAS 7280-37-7) vs. sodium estrone sulfate (CAS 438-67-5) .

- Cross-Validation: Use pharmacopeial standards (e.g., BP or USP) to verify salt-specific chromatographic profiles .

Advanced: What experimental designs are optimal for assessing biological activity in estrogen receptor (ER) binding assays?

Methodological Answer:

- In Vitro Competitive Binding: Use ERα/ERβ-specific cell lines (e.g., MCF-7) with -estradiol as a tracer. Calculate IC values to compare affinity with natural estrogens .

- Transcriptional Activation: Employ luciferase reporter assays in HeLa cells transfected with ER-responsive promoters to quantify gene activation .

- Control for Sulfatase Activity: Co-incubate with sulfatase inhibitors (e.g., STX64) to prevent desulfation, ensuring the compound’s stability during assays .

Advanced: How can impurity profiles be characterized for synthetic batches?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities like 17β-dihydroequilenin sulfate (Impurity F, EP) or tetraene derivatives (Impurity G, EP) at thresholds <0.1% .

- Accelerated Degradation Studies: Expose samples to heat (40°C), light, or humidity, then monitor degradation products (e.g., free estrone) via HPLC-UV .

- Reference Standards: Use certified impurity standards (e.g., ACI 053206/053207) for quantification .

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:

- Classical Sulfation: React estrone with sulfur trioxide-pyridine complex in anhydrous conditions, followed by potassium hydroxide neutralization .

- Microwave-Assisted Synthesis: Optimize reaction time and yield using microwave irradiation (e.g., 300 W, DMSO solvent) for sulfation, as demonstrated for 3-cyanophenyloxy derivatives .

Advanced: How can researchers optimize synthetic routes for scalability?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for sulfation efficiency and ease of potassium salt precipitation .

- Green Chemistry: Replace pyridine-based sulfating agents with ionic liquids to reduce toxicity and improve atom economy .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How to address discrepancies in solubility data across literature sources?

Methodological Answer:

- Experimental Validation: Conduct solubility studies in DMSO, water, and ethanol under controlled temperatures (25°C vs. 37°C) using nephelometry .

- Ionic Strength Adjustments: Account for counterion effects (K vs. Na) using Hofmeister series principles to explain solubility variations .

Basic: What are key considerations for handling this compound in cell culture studies?

Methodological Answer:

- Sterility: Filter stock solutions through 0.22 µm membranes to avoid endotoxin contamination .

- Dose-Response Curves: Test concentrations from 1 nM–10 µM, accounting for potential cytotoxicity at high doses .

- Vehicle Controls: Include DMSO controls (≤0.1% v/v) to rule out solvent effects on cell viability .

Advanced: How to analyze phase transition enthalpies for stability profiling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.